molecular formula C5H8N2O B1623945 1-ethyl-1H-pyrazol-4-ol CAS No. 75702-85-1

1-ethyl-1H-pyrazol-4-ol

Cat. No.: B1623945
CAS No.: 75702-85-1
M. Wt: 112.13 g/mol
InChI Key: RWONCMDCEBQRLV-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the fourth position, making it a unique and valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of ethyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. Another method includes the reaction of ethyl hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-Ethyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and nitrogen atoms in the pyrazole ring play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit specific pathways, and interact with DNA or RNA, depending on its application .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-4-ol
  • 1-Phenyl-1H-pyrazol-4-ol
  • 3,5-Dimethyl-1H-pyrazol-4-ol

Comparison: 1-Ethyl-1H-pyrazol-4-ol is unique due to its ethyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other pyrazoles may not be as effective .

Properties

IUPAC Name

1-ethylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWONCMDCEBQRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426898
Record name 1-ethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75702-85-1
Record name 1-ethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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